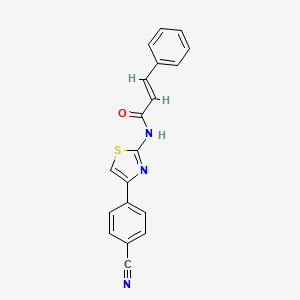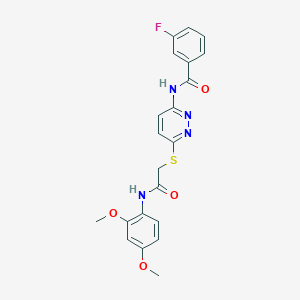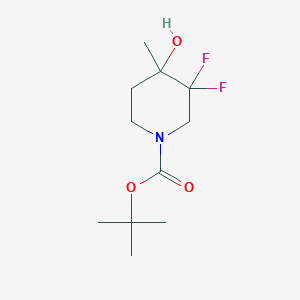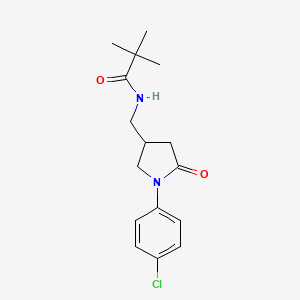![molecular formula C23H25N3O3 B2495236 N-(4-ethoxyphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide CAS No. 1251550-56-7](/img/structure/B2495236.png)
N-(4-ethoxyphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a class of chemicals with notable significance in medicinal chemistry due to their diverse biological activities. Its structure suggests potential interactions with various biological targets, making it an interesting subject for further research.
Synthesis Analysis
The synthesis of this compound and its derivatives often begins with the formation of a common intermediate, such as 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, followed by its reaction with specific thiones or thiols to introduce various substituents that affect its biological activity (Ramalingam, Ramesh, & Sreenivasulu, 2019). Another approach involves the base-promoted cyclization of N-benzyl-N-(3-cyanoquinolin-2-yl)acetamides under mild conditions, demonstrating a facile route to functionalized benzo[b][1,8]naphthyridin-2-(1H)-ones (Nandini, Asthana, Gupta, Singh, & Singh, 2014).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various spectroscopic methods, including IR, NMR, and Mass spectra. These techniques help elucidate the compound's framework and the positioning of its functional groups, which are crucial for its biological activity.
Chemical Reactions and Properties
Chemical reactions involve the formation of derivatives through the interaction of the compound with different chemical agents, resulting in a series of compounds with varied biological activities. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide exhibit significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Aplicaciones Científicas De Investigación
Structural Studies and Co-crystal Formation
Research into structurally similar quinoline derivatives with amide bonds, such as in the study by Karmakar et al. (2009), focuses on their ability to form co-crystals with aromatic diols. This suggests potential applications in material science, particularly in the design of novel crystalline materials with specific physical properties (Karmakar, Kalita, & Baruah, 2009).
Catalysis and Synthesis
Facchetti et al. (2016) explored the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction, indicating the relevance of naphthyridine derivatives in catalysis and synthetic organic chemistry. Such catalysts could be crucial for developing efficient synthetic routes for pharmaceuticals and fine chemicals (Facchetti et al., 2016).
Pharmacological Potential
The computational and pharmacological evaluation by Faheem (2018) of heterocyclic novel derivatives for toxicity assessment, tumor inhibition, and anti-inflammatory actions highlights the potential medicinal applications of naphthyridine derivatives. This suggests that compounds with similar structures could be explored for their pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties (Faheem, 2018).
Anticancer Evaluation
Studies on naphthalen-1-ylmethyl derivatives for in vitro anticancer evaluation, as conducted by Salahuddin et al. (2014), further emphasize the significance of naphthyridine structures in developing new anticancer agents. Their research demonstrates the utility of such compounds in targeting specific cancer cell lines, indicating a promising area for further exploration in oncological research (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Antioxidant Activity
The novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide, as studied by Chkirate et al. (2019), show significant antioxidant activity. This underscores the potential of naphthyridine derivatives in contributing to antioxidant research, which could have implications for treating oxidative stress-related diseases (Chkirate et al., 2019).
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-2-(8-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-3-29-17-7-5-16(6-8-17)24-22(27)14-26-11-10-21-19(13-26)23(28)18-12-15(2)4-9-20(18)25-21/h4-9,12H,3,10-11,13-14H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNWHEAQZNYCDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2495153.png)
![2-((1-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2495155.png)

![2-ethoxy-1H-benzo[d]imidazole](/img/structure/B2495161.png)
![3-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2495162.png)

![2,4-dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2495164.png)
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2495166.png)

![(5-Methylpyrazin-2-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2495168.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2495171.png)
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethoxy)phenyl]acetonitrile](/img/structure/B2495172.png)

